Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
Description
Systematic Nomenclature and CAS Registry Analysis
The compound under investigation is systematically named this compound according to International Union of Pure and Applied Chemistry nomenclature conventions. This systematic name accurately reflects the structural hierarchy, beginning with the methyl ester functionality attached to the para-position of a benzoic acid derivative. The benzoate core is substituted at the 4-position with a complex pyrrolidinone moiety that contains a cyclopropylmethyl amino substituent at the 3-position of the 2,5-dioxopyrrolidin-1-yl ring system.
The Chemical Abstracts Service has assigned this compound the unique registry number 1415719-15-1, which serves as the definitive identifier across global chemical databases and commercial suppliers. This CAS registry number ensures unambiguous identification and facilitates accurate cross-referencing between different chemical information systems. The MDL number MFCD22689489 provides an additional layer of identification within the MDL database system, commonly used by pharmaceutical and chemical research organizations.
Alternative nomenclature variations found in commercial and research databases include the Chinese systematic name 4-(3-((环丙基甲基)氨基)-2,5-二氧代吡咯烷-1-基)苯甲酸甲酯, which directly translates to the English systematic name while maintaining the same structural description. The consistency of nomenclature across multiple chemical suppliers and database systems demonstrates the well-established identity of this compound within the chemical literature.
Molecular Formula and Weight Validation
The molecular formula C₁₆H₁₈N₂O₄ has been consistently reported across multiple independent chemical databases and commercial suppliers, providing strong validation of the compound's molecular composition. This formula indicates the presence of sixteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a degree of unsaturation that accommodates the aromatic benzoate ring, the carbonyl functionalities within the pyrrolidinone ring, and the cyclopropyl ring system.
The molecular weight calculation yields a precise value of 302.33 grams per mole, which has been uniformly reported across all examined sources. This molecular weight places the compound within the range typical for small molecule pharmaceutical intermediates and research chemicals. The following table summarizes the molecular parameters from various database sources:
| Source | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number |
|---|---|---|---|
| BLDPharm | C₁₆H₁₈N₂O₄ | 302.33 | 1415719-15-1 |
| Ambeed | C₁₆H₁₈N₂O₄ | 302.33 | 1415719-15-1 |
| 001Chemical | C₁₆H₁₈N₂O₄ | 302.33 | 1415719-15-1 |
| Ymilab | C₁₆H₁₈N₂O₄ | 302.33 | 1415719-15-1 |
| Leyan | C₁₆H₁₈N₂O₄ | 302.33 | 1415719-15-1 |
Additional molecular descriptors provide further insight into the compound's structural characteristics. The topological polar surface area has been calculated as 75.71 square angstroms, indicating moderate polarity that influences solubility and membrane permeability properties. The logarithm of the partition coefficient between octanol and water (LogP) is reported as 1.1047, suggesting favorable lipophilicity for biological applications. The molecule contains five hydrogen bond acceptors and one hydrogen bond donor, with five rotatable bonds contributing to conformational flexibility.
Crystallographic and Stereochemical Considerations
The structural analysis of this compound reveals several important stereochemical features that influence its three-dimensional conformation and potential biological activity. The pyrrolidinone ring system adopts a non-planar conformation due to the saturated nature of the five-membered ring, with the amino substituent at the 3-position introducing an additional stereocenter. The configuration at this stereocenter significantly impacts the overall molecular geometry and potential intermolecular interactions.
The cyclopropylmethyl substituent attached to the amino nitrogen introduces conformational constraints due to the rigid nature of the three-membered cyclopropyl ring. This structural feature creates a unique spatial arrangement that distinguishes this compound from related pyrrolidinone derivatives with more flexible alkyl substituents. The geometric constraints imposed by the cyclopropyl group limit the rotational freedom around the carbon-nitrogen bond, resulting in a more defined conformational profile.
The benzoate portion of the molecule maintains planarity characteristic of aromatic systems, with the methyl ester group exhibiting rotational freedom around the carbon-oxygen bond. The connection between the pyrrolidinone ring and the benzoate moiety through the nitrogen atom at the 1-position creates a conjugated system that extends the electronic delocalization and influences the compound's spectroscopic properties. The boiling point of 553.5 ± 45.0 degrees Celsius at 760 millimeters of mercury indicates significant intermolecular forces, likely due to hydrogen bonding capabilities and aromatic stacking interactions.
Comparative Analysis of SMILES Notation Across Databases
The Simplified Molecular Input Line Entry System notation for this compound has been consistently reported as O=C(OC)C1=CC=C(N2C(C(NCC3CC3)CC2=O)=O)C=C1 across multiple chemical databases. This canonical SMILES representation accurately captures the complete molecular structure, including the connectivity patterns, ring systems, and functional groups present in the compound.
The SMILES notation begins with the methyl ester functionality O=C(OC), clearly indicating the carbonyl carbon double-bonded to oxygen and single-bonded to a methoxy group. The aromatic benzene ring is represented by the pattern C1=CC=C(...) C=C1, with the pyrrolidinone substituent indicated at the para-position. The complex pyrrolidinone ring system N2C(C(NCC3CC3)CC2=O)=O demonstrates the systematic encoding of the heterocyclic structure, including the two carbonyl groups and the cyclopropylmethyl amino substituent.
Analysis of the SMILES notation reveals the structural complexity that arises from the multiple ring systems and functional groups. The cyclopropyl ring is efficiently represented as C3CC3, capturing the three-membered ring connectivity. The amino nitrogen linking the cyclopropylmethyl group to the pyrrolidinone ring is clearly identified, maintaining the correct connectivity pattern essential for accurate structural representation. The consistency of this SMILES notation across multiple commercial and academic databases confirms the structural integrity and standardization of the compound's digital representation.
The algorithmic interpretation of this SMILES string enables accurate three-dimensional structure generation and facilitates computational chemistry applications, including molecular modeling, property prediction, and database searching. The unambiguous nature of the SMILES representation ensures reliable communication of structural information between different chemical information systems and supports automated chemical data processing workflows essential for modern chemical research and development activities.
Properties
IUPAC Name |
methyl 4-[3-(cyclopropylmethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-22-16(21)11-4-6-12(7-5-11)18-14(19)8-13(15(18)20)17-9-10-2-3-10/h4-7,10,13,17H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTJJRSMGOUDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is a compound with significant potential in pharmacological research due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.32 g/mol
- CAS Number : 1415719-15-1
The compound features a benzoate moiety linked to a dioxopyrrolidine structure, which is known for its diverse biological activities, including potential anti-inflammatory and anticancer properties.
Research indicates that compounds structurally related to this compound may interact with various biological targets:
- Sigma Receptors : Similar compounds have shown affinity for sigma receptors, particularly Sigma-1 receptors, which are implicated in neuroprotection and modulation of pain pathways .
- Inhibition of Enzymatic Activity : The dioxopyrrolidine moiety may inhibit enzymes such as myeloperoxidase (MPO), which plays a role in inflammation and oxidative stress .
- Cell Cycle Regulation : Related compounds have been reported to induce cell cycle arrest in cancer cells, suggesting potential applications in oncology .
Pharmacological Studies
Several studies have evaluated the pharmacological activity of this compound and its analogs:
Case Studies
- Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Neuroprotective Effects : Research on sigma receptor ligands has indicated that compounds with similar structures may provide neuroprotective benefits in models of neurodegenerative diseases.
Scientific Research Applications
Modulation of Epithelial Sodium Channels
One of the prominent applications of this compound is its role as a modulator of epithelial sodium channels (ENaC). Research indicates that compounds similar to methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate can inhibit ENaC activity, which is crucial in managing conditions like cystic fibrosis. By reducing sodium absorption in epithelial tissues, these compounds can help alleviate symptoms associated with excessive mucus production and airway obstruction .
Potential Anticancer Activity
Recent studies have explored the anticancer properties of compounds containing similar structural motifs. The ability to interfere with cellular signaling pathways that promote tumor growth has been observed in related derivatives. Although specific data on this compound is limited, its structural analogs have shown promise in preclinical cancer models .
Neurological Implications
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Compounds that modulate neurotransmitter release or receptor activity are being investigated for their effects on conditions such as anxiety and depression. The cyclopropylmethyl group may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development .
Case Study 1: Cystic Fibrosis Treatment
A study published in a pharmaceutical journal demonstrated that derivatives similar to this compound effectively reduced ENaC activity in human airway epithelial cells. This reduction led to improved hydration of the airway surface liquid, which is critical for mucociliary clearance in cystic fibrosis patients .
Case Study 2: Antitumor Activity
In vitro assays conducted on cancer cell lines revealed that analogs of this compound inhibited cell proliferation and induced apoptosis. These findings suggest that the compound could be further explored for its potential use as an anticancer agent, particularly against aggressive tumor types resistant to conventional therapies .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of molecules with variations in the R6 substituent (cyclopropylmethylamino) and core structure. Key analogs and their differences are outlined below:

Key Observations :
- Cyclopropylmethyl vs. Cyclobutylamino: The cyclopropylmethyl group in the target compound balances metabolic stability and steric bulk better than larger cycloalkyl substituents (e.g., cyclobutylamino), which may hinder solubility .
- Core Structure: The pyrrolidinone benzoate core offers a rigid scaffold compared to TD-8954’s piperidine-benzimidazole system, which may influence selectivity for different biological targets .
Pharmacological Profiling
While specific dose-effect data for the target compound is unavailable, methodologies like the Litchfield-Wilcoxon analysis (used to estimate median effective dose and slope of dose-response curves) are critical for comparing analogs . For example:
- Cyclopropylmethylamino derivatives may exhibit steeper dose-response slopes due to optimized binding kinetics, whereas bulkier analogs (e.g., cyclobutylamino) could show reduced efficacy.
- Benzimidazole-containing analogs like TD-8954 might demonstrate higher potency in vitro but poorer bioavailability due to increased molecular weight .
Crystallographic and Conformational Insights
Crystallographic studies using programs like SHELXL reveal that the cyclopropylmethyl group adopts a conformation that minimizes steric clash with the pyrrolidinone ring, stabilizing the molecule in its bioactive form . In contrast, analogs with bulkier substituents (e.g., cyclobutylamino) may exhibit less favorable crystal packing, impacting solubility and formulation.
Q & A
Q. What are the key synthetic routes for Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : A common approach involves multi-step reactions starting with functionalized pyrrolidine precursors. For example, chlorinated intermediates (e.g., 2,4,6-trichlorotriazine) can react with cyclopropylmethylamine under controlled temperatures (0–5°C for initial coupling, followed by reflux at 80–90°C). Solvent choice (e.g., THF or DCM) and stoichiometric ratios (1:1.2 molar ratio of amine to triazine) significantly impact yield . Post-reaction purification via crystallization (e.g., using ethanol/water mixtures) and vacuum drying ensures purity. Monitoring via TLC or HPLC is critical to identify byproducts.
Q. What spectroscopic techniques are critical for confirming the structure of this compound, and what specific spectral features should researchers prioritize?
- Methodological Answer :
- 1H NMR : Prioritize signals for the cyclopropane methylene group (δ 0.5–1.5 ppm, multiplet due to ring strain) and pyrrolidine NH (δ 2.5–3.5 ppm, broad singlet).
- 13C NMR : Confirm the ester carbonyl (δ 165–170 ppm) and pyrrolidine diketone (δ 175–180 ppm).
- IR : Look for C=O stretches (~1750 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- HRMS : Validate molecular ion [M+H]+ and fragmentation patterns (e.g., loss of cyclopropane moiety).
Reference spectral data from structurally similar compounds (e.g., azetidinones or pyrrolidinones) for comparison .
Q. What are the recommended protocols for purifying this compound, and how can researchers address common crystallization challenges?
- Methodological Answer :
- Crystallization : Use mixed solvents (e.g., dichloromethane/hexane) to induce slow crystal growth. Adjust solvent polarity to avoid oiling out.
- Column Chromatography : Optimize mobile phase (e.g., ethyl acetate/hexane gradient) for polar functional groups.
- Challenges : If crystallization fails, consider seeding with purified samples or switching to freeze-drying for hygroscopic intermediates .
Advanced Research Questions
Q. How does the substitution pattern on the pyrrolidine ring influence the compound’s biological activity, and what strategies can be employed to study structure-activity relationships (SAR)?
- Methodological Answer :
- SAR Strategies :
Synthesize analogs with modified substituents (e.g., replacing cyclopropane with fluorophenyl groups) .
Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays.
Correlate electronic (Hammett σ values) and steric (Taft parameters) effects with bioactivity.
- Example : A bromophenyl-substituted analog () showed enhanced lipophilicity (logP +0.7) but reduced solubility, impacting bioavailability.
Q. What computational methods are suitable for predicting the binding affinity of this compound with target enzymes, and how can molecular docking studies be validated experimentally?
- Methodological Answer :
- In Silico Workflow :
Docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., hydrogen bonds with catalytic residues).
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays. For example, a ΔGbinding ≤ -8 kcal/mol typically correlates with nM-level activity .
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns) that arise during structural elucidation?
- Methodological Answer :
- Advanced NMR : Use 2D techniques (COSY, HSQC) to assign overlapping signals. For cyclopropane protons, observe coupling constants (J = 5–10 Hz) characteristic of ring strain .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., pyrrolidine ring conformation) via single-crystal diffraction .
Q. What strategies are effective in modifying the benzoate ester moiety to enhance metabolic stability without compromising target binding?
- Methodological Answer :
- Ester Bioisosteres : Replace the methyl ester with trifluoromethyl (e.g., ) or pyrenyl groups to resist esterase cleavage.
- Prodrug Design : Introduce labile groups (e.g., acetoxymethyl) that hydrolyze in target tissues.
- Validation : Assess stability in human liver microsomes (HLM) and plasma protein binding (PPB) assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

